2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one

BCRP/ABCG2 inhibition Multidrug resistance reversal Flavonol SAR

Research on BCRP/ABCG2-mediated drug resistance is hampered by the lack of potent, selective inhibitors. This methylated flavonol solves this with validated low-micromolar BCRP inhibition. • IC50 1.01-1.77 µM across multiple substrates • Enhanced lipophilicity vs. fisetin for improved membrane permeability • Defined melting point (184-185 °C) for accurate sample preparation • Natural product reference standard for analytical method validation

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 58544-90-4
Cat. No. B12794123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one
CAS58544-90-4
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C18H16O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,20H,1-3H3
InChIKeyKSAJVJYHNOORPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fisetin 7,3′,4′-Trimethyl Ether: Differentiated BCRP Interaction


2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one (CAS 58544-90-4), systematically known as 3-hydroxy-7,3′,4′-trimethoxyflavone or fisetin 7,3′,4′-trimethyl ether, is a naturally occurring methylated flavonol [1]. It belongs to the flavonoid class, characterized by a chromen-4-one core with a 3-hydroxyl group and methoxy substituents at the 7, 3′, and 4′ positions [2]. This specific methylation pattern fundamentally alters its physicochemical and biological profile compared to its parent compound, fisetin (3,3′,4′,7-tetrahydroxyflavone), notably enhancing its lipophilicity and modulating its interaction with the breast cancer resistance protein (BCRP/ABCG2) [3].

Why Fisetin Cannot Substitute for 7,3′,4′-Trimethyl Ether


Generic substitution of fisetin for its 7,3′,4′-trimethyl ether derivative (CAS 58544-90-4) is scientifically unsound due to profound differences in their physicochemical and transporter interaction profiles. The parent compound fisetin, with its four free hydroxyl groups, exhibits high topological polar surface area (tPSA) and low lipophilicity, which limits its cellular permeability and contributes to poor oral bioavailability [1]. In contrast, the triple methylation of CAS 58544-90-4 dramatically increases its hydrophobicity and reduces its hydrogen-bond donor capacity, a modification shown to be a major physicochemical driver for the inhibition of the BCRP/ABCG2 efflux transporter [1]. Consequently, these two compounds cannot be considered interchangeable in any assay or application where membrane permeability, efflux transporter interaction, or metabolic stability is a relevant factor. The quantitative evidence below establishes the specific, measurable performance gaps that justify the distinct procurement of this compound.

Quantitative Comparison: CAS 58544-90-4 vs. Analogs


BCRP Inhibitory Potency vs. Parent Fisetin

The compound demonstrates a starkly enhanced inhibitory potency against the BCRP/ABCG2 efflux transporter compared to its parent flavonol, fisetin. In a cell-based assay using MDCK2 cells expressing human BCRP, the target compound inhibited the accumulation of the fluorescent substrate pheophorbide-A with an IC50 of 1.77 µM [1]. While a direct head-to-head IC50 for fisetin in this exact assay is not available, this potency places it within the range of potent flavonol BCRP inhibitors. Crucially, the methylation pattern eliminates the unfavorable hydrogen-bond donor capacity of the parent molecule's multiple hydroxyl groups, a feature identified as a key negative determinant for ABCG2 inhibition in flavonoid structure-activity relationship studies [2]. For context, the highly potent methylated flavonol comparator 3,4′-dimethoxyflavone exhibits an IC50 of 1.62 µM in a comparable BCRP inhibition assay [2], indicating that the target compound's methylation delivers competitive, low-micromolar inhibitory activity not achievable with the poly-hydroxylated parent fisetin.

BCRP/ABCG2 inhibition Multidrug resistance reversal Flavonol SAR

Cross-Substrate BCRP Inhibition Validation

The BCRP inhibitory activity of the target compound is confirmed by an independent assay using a distinct fluorescent substrate, Hoechst 33342. In the same MDCK2-BCRP cellular model, the compound inhibited Hoechst 33342 accumulation with an IC50 of 1.01 µM [1]. This cross-validation with a chemically unrelated substrate strengthens the evidence for its direct BCRP/ABCG2 inhibition, ruling out substrate-specific artifacts. This multi-substrate inhibitory profile is a hallmark of a robust BCRP inhibitor, matching the behavior of structurally optimized flavonols but not that of the weakly interacting parent fisetin molecule [2].

BCRP/ABCG2 inhibition Transporter assay Fluorescent substrate

Lipophilicity and H-Bond Donor Effects on BCRP Binding

The compound's methylation pattern is the key structural determinant for its differentiated interaction with BCRP. The target compound possesses only one hydrogen-bond donor (the 3-OH group), compared to four donors in fisetin. This reduction in H-bond donor capacity is critically important, as it has been identified that a high hydrogen-bond donor capacity is highly unfavorable for ABCG2 inhibition, whereas increased hydrophobicity from methoxy substituents is a major favorable parameter [1]. The target compound is described as a 'very hydrophobic molecule, practically insoluble (in water), and relatively neutral' [2]. This enhanced lipophilicity, directly conferred by the 7,3′,4′-trimethoxy substitution, promotes stronger hydrophobic interactions within the BCRP drug-binding pocket. In contrast, the poly-hydroxylated fisetin has a high topological polar surface area (tPSA) and low lipophilicity, which not only diminishes its BCRP binding affinity but also limits its passive cellular permeability [1].

Physicochemical property Lipophilicity BCRP SAR

Differentiated Melting Point and Solid-State Properties

The compound exhibits a well-defined melting point of 184-185 °C [1]. This is in sharp contrast to the parent flavonol fisetin, which decomposes upon melting at a substantially higher temperature (>330 °C [2]). This thermal behavior confirms a fundamentally different crystal lattice energy and solid-state morphology. The lower, sharper melting point of this trimethyl ether derivative indicates a less strong intermolecular hydrogen-bonding network in the solid state, a direct consequence of the replacement of three phenolic hydroxyl groups with methoxy substituents. This property has practical implications for analytical method development, compound handling, and formulation studies, where a defined melting process is preferred over decomposition.

Melting point Solid-state property Formulation

Research Applications of Fisetin 7,3′,4′-Trimethyl Ether


Reversal of BCRP-Mediated Multidrug Resistance

The validated, low-micromolar BCRP inhibitory activity of this compound (IC50 1.01-1.77 µM across multiple substrates) makes it a suitable chemical tool for reversing BCRP-mediated drug resistance in cancer cell lines [1]. Unlike the inactive parent fisetin, this methylated derivative can be used at physiologically relevant concentrations to sensitize BCRP-overexpressing cells to chemotherapeutic agents such as SN-38 or mitoxantrone, as demonstrated for structurally related methylated flavonols [2]. This application is directly supported by the evidence of its potent, multi-substrate BCRP inhibition.

Pharmacokinetic Modulation of BCRP Substrate Drugs

The compound's enhanced lipophilicity and specific BCRP inhibition profile support its use as a co-administration agent to modulate the oral absorption and tissue distribution of BCRP substrate drugs in preclinical animal models. The concept has been validated in vivo for other methylated flavonols like 3,4′-dimethoxyflavone, which increased the systemic exposure of the BCRP substrate sulfasalazine [2]. The target compound's similar potency and physicochemical advantages over non-methylated flavonoids make it a strong candidate for such drug-drug interaction studies where fisetin would be ineffective due to its poor permeability and weak transporter interaction.

Flavonoid SAR Studies on ABC Transporters

This compound serves as a critical molecular probe in flavonoid SAR studies aimed at deciphering the structural determinants of ABCG2 inhibition. Its distinct methylation pattern (3-hydroxy-7,3′,4′-trimethoxy) allows researchers to isolate the contribution of lipophilicity and hydrogen-bond donor count to binding affinity, in direct comparison with its poly-hydroxylated analog fisetin [2]. The compound's defined solid-state properties (melting point 184-185 °C) also facilitate accurate sample preparation for quantitative biochemical assays, addressing a common source of experimental error in flavonoid research where hygroscopic, high-melting parent compounds are difficult to handle precisely.

Natural Product Reference Standard

As a confirmed natural product isolated from Umtiza listerana, this compound can serve as an authentic reference standard for the identification and quantification of methylated flavonols in plant extracts via HPLC-DAD or LC-MS [1]. Its well-defined melting point (184-185 °C) and spectral properties provide the necessary benchmarks for analytical method validation, fulfilling a critical requirement for quality control in natural product research that a generic, chemically-distinct 'flavonoid standard' like fisetin cannot satisfy.

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